molecular formula C7H11N5O3 B1593554 N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide CAS No. 301177-50-4

N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide

Cat. No. B1593554
M. Wt: 213.19 g/mol
InChI Key: DSFFWFHDJMMTGE-UHFFFAOYSA-N
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Description

“N’-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide” is a chemical compound with the molecular formula C7H11N5O3 . It is a laboratory chemical and not intended for food, drug, pesticide or biocidal product use .


Synthesis Analysis

Imidazole, a five-membered heterocyclic moiety, is a key component in the synthesis of functional molecules used in various applications . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The molecular structure of “N’-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide” consists of seven carbon atoms, eleven hydrogen atoms, five nitrogen atoms, and three oxygen atoms .


Chemical Reactions Analysis

The synthesis of imidazoles often involves the formation of one of the heterocycle’s core bonds. For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported .


Physical And Chemical Properties Analysis

The molecular weight of “N’-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide” is 213.19 g/mol .

Scientific Research Applications

Anti-Cancer Properties

  • Results : The compound inhibited the growth of cancerous cells .

Anti-Fungal Activity

  • Results : Effective against fungal pathogens .

Anti-Inflammatory Effects

  • Results : Reduction in inflammatory response .

Antibacterial Activity

  • Results : Inhibition of bacterial growth .

DNA Binding

  • Results : Evidence of DNA binding affinity .

Potential Anticancer Agents

  • Results : Some derivatives exhibit potent antiproliferative activity .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

N'-hydroxy-3-(2-methyl-4-nitroimidazol-1-yl)propanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N5O3/c1-5-9-7(12(14)15)4-11(5)3-2-6(8)10-13/h4,13H,2-3H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFFWFHDJMMTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1CCC(=NO)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=CN1CC/C(=N/O)/N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
N'-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propanimidamide

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